4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with a complex structure that includes an amino group, a phenyl ring, a tetrahydropyran ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with tetrahydropyran-4-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the amino group and phenyl ring but lacks the tetrahydropyran and nitrile groups.
4-Aminobenzonitrile: Contains the amino and nitrile groups but lacks the tetrahydropyran ring.
Tetrahydropyran-4-one: Contains the tetrahydropyran ring but lacks the amino and nitrile groups.
Uniqueness
4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring enhances its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-aminophenyl)oxane-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4H,5-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWDRVCOTROABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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